molecular formula C54H54Cl2FN7O7S2 B12427473 Egfr/csc-IN-1

Egfr/csc-IN-1

Cat. No.: B12427473
M. Wt: 1067.1 g/mol
InChI Key: OVNXJZUYPUTQOA-UHFFFAOYSA-N
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Description

Egfr/csc-IN-1 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and cancer stem cells (CSC). It has shown potential applications in the research of triple-negative breast cancer due to its ability to inhibit EGFR with an IC50 value of 10.52 nM .

Preparation Methods

The synthesis of Egfr/csc-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Egfr/csc-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr/csc-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and CSC. In biology, it helps in understanding the role of EGFR and CSC in cancer progression. In medicine, it is being explored as a potential therapeutic agent for triple-negative breast cancer. In industry, it may be used in the development of new cancer treatments .

Mechanism of Action

Egfr/csc-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of EGFR, which is crucial for cell proliferation, survival, and angiogenesis. By targeting EGFR and CSC, it disrupts the signaling pathways involved in cancer cell growth and maintenance. The molecular targets and pathways involved include the MEK-ERK and AKT-PI3K signaling pathways .

Comparison with Similar Compounds

Egfr/csc-IN-1 is unique due to its dual inhibition of both EGFR and CSC. Similar compounds include JBJ-125, which targets mutant EGFR, and other EGFR inhibitors like gefitinib and lapatinib. These compounds also inhibit EGFR but may not have the same dual inhibitory effect on CSC .

Properties

Molecular Formula

C54H54Cl2FN7O7S2

Molecular Weight

1067.1 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60)

InChI Key

OVNXJZUYPUTQOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl

Origin of Product

United States

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